4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-13-8-10-21-12-16(20-18(21)11-13)7-9-19-25(23,24)17-5-3-15(4-6-17)14(2)22/h3-6,8,10-12,19H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNHVYTEBJGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 2-aminopyridine with an appropriate bromoketone to form the imidazo[1,2-a]pyridine core . This intermediate can then be further functionalized through various reactions, including acetylation and sulfonamide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine moiety.
Substitution: Various substitution reactions can be performed on the aromatic rings and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to effects such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, a comparative analysis with analogous compounds is presented below. Key structural and functional distinctions are highlighted.
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target compound employs an imidazopyridine system, whereas Patent Examples 25 and 30 use pyrazolopyridine fused with pyrido-pyrimidinone cores.
Substituent Effects: The 4-acetyl group in the target compound may enhance solubility or act as a hydrogen-bond acceptor, contrasting with the morpholinoethylamino (Patent 30) or dimethylaminopyrrolidine (Patent 25) groups, which introduce basicity and conformational flexibility for target engagement.
Linker Diversity: The ethylamine linker in the target compound is shorter than the morpholinoethyl or pyrrolidine linkers in the patent examples. This could influence binding kinetics (e.g., residence time) or metabolic stability.
Research Findings and Limitations
- Activity Gaps: While patent compounds demonstrate IC50 values in low nanomolar ranges for kinase targets, analogous data for the target molecule remain unreported.
- Synthetic Challenges: The acetyl-sulfonamide group may introduce stability issues (e.g., hydrolysis) compared to the more robust pyrimidinone cores in patent examples.
Biological Activity
The compound 4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic molecule belonging to the imidazopyridine class, characterized by its sulfonamide and acetyl functional groups. Its molecular formula is , with a molecular weight of approximately 330.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The structure of 4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide includes:
- Imidazo[1,2-a]pyridine moiety : Known for its diverse biological activities.
- Sulfonamide group : Enhances pharmacological properties and interaction with biological targets.
- Acetyl group : Contributes to the compound's reactivity and solubility.
Biological Activity Overview
Research indicates that compounds in the imidazopyridine class possess various biological activities, including:
- Anticancer properties : Inhibition of tumor cell proliferation.
- Antimicrobial activity : Potential effectiveness against bacterial infections.
- Enzyme inhibition : Interaction with specific enzymes relevant to disease pathways.
The biological activity of 4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide may involve:
- Enzyme inhibition : Targeting enzymes involved in cancer cell metabolism or survival.
- Binding affinity studies : Investigating interactions with receptors or proteins associated with disease mechanisms.
Anticancer Activity
Several studies have focused on the anticancer potential of imidazopyridine derivatives. For instance, derivatives have shown significant cytotoxic effects against various tumor cell lines. A study demonstrated that certain structural modifications led to enhanced potency against human lung adenocarcinoma and melanoma cells, indicating a promising avenue for further development in cancer therapeutics .
Antimicrobial Properties
Research has also highlighted the antimicrobial capabilities of similar compounds. The disc diffusion method has been employed to assess antibacterial activity, revealing that certain derivatives exhibit significant effects compared to standard drugs . This suggests potential applications in treating bacterial infections.
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Cytotoxic effects on tumor cell lines | |
| Antimicrobial | Significant antibacterial activity | |
| Enzyme Inhibition | Potential interactions with metabolic enzymes |
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of imidazopyridine derivatives using proliferation assays on A549 (lung adenocarcinoma) and WM115 (malignant melanoma) cells. Results indicated a dose-dependent response leading to apoptosis via caspase activation .
- Antibacterial Testing : Another investigation utilized the disc diffusion method to evaluate antibacterial properties against various strains, confirming that certain derivatives showed comparable efficacy to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
